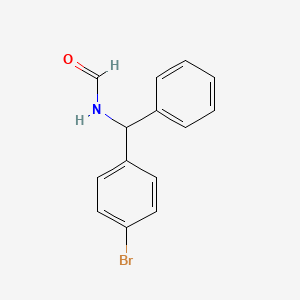
3-Diethylaminopropyl 2-cyclooctylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Diethylaminopropyl 2-cyclooctylacetate is a chemical compound with the molecular formula C16H29NO2 It is known for its unique structure, which includes a cyclooctyl ring and a diethylaminopropyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Diethylaminopropyl 2-cyclooctylacetate typically involves the esterification of 2-cyclooctylacetic acid with 3-diethylaminopropanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of automated systems can help maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Diethylaminopropyl 2-cyclooctylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the diethylamino group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Alkyl halides or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Diethylaminopropyl 2-cyclooctylacetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 3-Diethylaminopropyl 2-cyclooctylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The cyclooctyl ring can provide hydrophobic interactions, enhancing the compound’s binding affinity to its targets.
Comparación Con Compuestos Similares
Similar Compounds
3-Dimethylaminopropyl 2-cyclooctylacetate: Similar structure but with a dimethylamino group instead of a diethylamino group.
2-Cyclooctylacetic acid: The parent acid from which the ester is derived.
3-Diethylaminopropanol: The alcohol component used in the esterification reaction.
Uniqueness
3-Diethylaminopropyl 2-cyclooctylacetate is unique due to the presence of both a cyclooctyl ring and a diethylamino group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications. Its structure allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with potential biological and industrial uses.
Propiedades
Número CAS |
6309-09-7 |
|---|---|
Fórmula molecular |
C17H34BrNO2 |
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
3-(diethylamino)propyl 2-cyclooctylacetate;hydrobromide |
InChI |
InChI=1S/C17H33NO2.BrH/c1-3-18(4-2)13-10-14-20-17(19)15-16-11-8-6-5-7-9-12-16;/h16H,3-15H2,1-2H3;1H |
Clave InChI |
DOEWNCOQFIKENM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCOC(=O)CC1CCCCCCC1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Bromo-1-phenyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13987987.png)




![Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13988044.png)






![(R)-1-[4-(trifluoromethoxy)phenyl]pentylamine](/img/structure/B13988072.png)
